molecular formula C8H13N B8582502 Oct-2-enenitrile CAS No. 63909-21-7

Oct-2-enenitrile

Cat. No. B8582502
M. Wt: 123.20 g/mol
InChI Key: QWBRZUSTAZMOEF-UHFFFAOYSA-N
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Patent
US09216984B2

Procedure details

To a solution of 1.0 M of potassium tert-butoxide in tetrahydrofuran (165 mL, 0.165 mol) at 0° C. was added dropwise a solution of diethyl cyanomethylphosphonate (27 mL, 0.17 mol) in tetrahydrofuran (100 mL). The reaction was warmed to room temperature and then cooled to 0° C. again after stirring for 30 min. To the reaction mixture was added a solution of hexanal (18 mL, 0.15 mol) in tetrahydrofuran (150 mL). The reaction was stirred overnight, allowed to warm up to room temperature. The reaction was quenched with water and extracted with ethyl acetate (EtOAc). The combined organic layers were washed with brine, dried over MgSO4, concentrated, and purified on silica gel (eluting with 0 to 15% EtOAc in hexanes) to provide the desired product (˜17 g, 92%) as a mixture of cis and trans isomers. MS calculated for C8H14N(M+H)+: m/z=124.113. Found: 124.3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
165 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[C:7]([CH2:9]P(=O)(OCC)OCC)#[N:8].[CH:18](=O)[CH2:19][CH2:20][CH2:21][CH2:22][CH3:23]>O1CCCC1>[C:7](#[N:8])[CH:9]=[CH:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
27 mL
Type
reactant
Smiles
C(#N)CP(OCC)(OCC)=O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
165 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
18 mL
Type
reactant
Smiles
C(CCCCC)=O
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
after stirring for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C. again
STIRRING
Type
STIRRING
Details
The reaction was stirred overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (EtOAc)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified on silica gel (eluting with 0 to 15% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C=CCCCCC)#N
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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